2,2-Difluoro-2-methoxyacetic acid

LogP Lipophilicity Drug-likeness

2,2-Difluoro-2-methoxyacetic acid (also referred to as difluoromethoxyacetic acid, DFMOA, or methoxydifluoroacetic acid [MDFA]; CAS 29101-99-3) is a C3-fluorinated carboxylic acid with the molecular formula C₃H₄F₂O₃ and molecular weight 126.06 g·mol⁻¹. The compound features a difluoromethoxy group (–O–CF₂H) at the α-position of an acetic acid backbone, distinguishing it from non-fluorinated analogs such as methoxyacetic acid and from purely fluorinated acids such as difluoroacetic acid (CHF₂COOH).

Molecular Formula C3H4F2O3
Molecular Weight 126.06 g/mol
Cat. No. B12330607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-methoxyacetic acid
Molecular FormulaC3H4F2O3
Molecular Weight126.06 g/mol
Structural Identifiers
SMILESCOC(C(=O)O)(F)F
InChIInChI=1S/C3H4F2O3/c1-8-3(4,5)2(6)7/h1H3,(H,6,7)
InChIKeyKCGCXLSDRPQIHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-methoxyacetic Acid (CAS 29101-99-3): Fluorinated Carboxylic Acid Intermediate for Pharmaceutical Synthesis and Medicinal Chemistry


2,2-Difluoro-2-methoxyacetic acid (also referred to as difluoromethoxyacetic acid, DFMOA, or methoxydifluoroacetic acid [MDFA]; CAS 29101-99-3) is a C3-fluorinated carboxylic acid with the molecular formula C₃H₄F₂O₃ and molecular weight 126.06 g·mol⁻¹ . The compound features a difluoromethoxy group (–O–CF₂H) at the α-position of an acetic acid backbone, distinguishing it from non-fluorinated analogs such as methoxyacetic acid and from purely fluorinated acids such as difluoroacetic acid (CHF₂COOH) . Its bifunctional reactivity—combining a carboxylic acid handle for amide/ester formation with a difluoromethoxy motif amenable to further synthetic elaboration—positions it as a versatile building block in medicinal chemistry, agrochemical research, and positron emission tomography (PET) tracer development [1].

Why Generic Substitution Fails: The Multidimensional Differentiation of 2,2-Difluoro-2-methoxyacetic Acid from Methoxyacetic Acid and Simple Fluoroacetic Acids


Generic substitution among carboxylic acid building blocks in medicinal chemistry procurement is risky because the difluoromethoxy (–OCF₂H) motif in 2,2-difluoro-2-methoxyacetic acid simultaneously alters lipophilicity, metabolic stability, conformational behavior, and toxicological profile relative to methoxyacetic acid (–OCH₃) and simple fluorinated acetic acids such as CHF₂COOH [1]. Unlike methoxyacetic acid, which carries a LogP of approximately −0.7 to −1.0, the target compound exhibits substantially higher lipophilicity (LogP ~0.31) . Furthermore, in vivo, the compound (as MDFA) demonstrates a distinctly benign nephrotoxicity profile compared with the fluoride/dichloroacetic acid metabolite combination generated from alternative volatile anesthetic scaffolds [2]. These orthogonal property differences mean that selecting a generic analog without these specific fluorine–oxygen substitution patterns foregoes predictable, quantifiable advantages in ADME optimization and safety profiling.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 2,2-Difluoro-2-methoxyacetic Acid from Its Closest Analogs


Lipophilicity Shift: 2,2-Difluoro-2-methoxyacetic Acid vs. Methoxyacetic Acid (ΔLogP ≈ +1.0 to +1.3)

The replacement of the methoxy group (–OCH₃) with a difluoromethoxy group (–OCF₂H) at the α-position yields a substantial increase in lipophilicity. 2,2-Difluoro-2-methoxyacetic acid has a reported LogP of 0.31 , whereas methoxyacetic acid (CAS 625-45-6) carries experimentally derived LogP values ranging from −0.68 to −0.96 across multiple databases [1]. This represents a net ΔLogP of approximately +1.0 to +1.3 log units—a shift that places the fluorinated derivative in a more favorable lipophilicity range for passive membrane permeability and oral bioavailability optimization in drug discovery programs.

LogP Lipophilicity Drug-likeness ADME

CF₂OMe Group Basicity and Lipophilicity Tuning vs. CHF₂ and CF₃: Quantitative Physicochemical Profiling

In a systematic study of CF₂OMe-containing amines, Pashko et al. (Org. Lett. 2026) demonstrated that the CF₂OMe group occupies a unique region of LogP–pKa(H) space, distinct from both CF₃ and CHF₂ analogs [1]. Relative to CHF₂-substituted amines, CF₂OMe derivatives are significantly more lipophilic (ΔLogP ≈ 0.32–1.08) while maintaining near-identical basicity (ΔpKa(H) ≈ −0.17 to 0.07). Compared with CF₃ analogs, CF₂OMe simultaneously increases both basicity and lipophilicity (ΔpKa(H) ≈ 0.42–1.72; ΔLogP ≈ 0.08–0.58). This dual-tuning capability is unavailable with simple CHF₂ or CF₃ substitution, placing CF₂OMe in an exclusive parameter space for fine-tuning amine-containing drug candidates.

pKa LogP CF2OMe Medicinal Chemistry Amine Basicity

Metabolic Stability of the CF₂OMe Motif: Half-Life of 247 min in Human Liver Microsomes and Plasma Stability (t½ ≈ 32 h)

The metabolic stability of the CF₂OMe group was quantified using a model amine compound (10j). In human liver microsomes, the elimination rate constant (kel) was 0.0028 min⁻¹, corresponding to a half-life (t½) of 247 minutes and an intrinsic clearance (Clint) of 6.77 [1]. In human plasma, no degradation was observed over 120 minutes, yielding an apparent t½ of approximately 32 hours [1]. In contrast, non-fluorinated methoxy (–OCH₃) groups are well-established substrates for cytochrome P450-mediated O-demethylation, a primary metabolic soft spot in drug candidates, leading to rapid clearance and often toxic formaldehyde release [2]. While a direct head-to-head microsomal comparison between CF₂OMe and OCH₃ on the identical scaffold has not been reported, the class-level trend of enhanced metabolic stability upon –OCH₃ → –OCF₂H substitution is broadly documented.

Metabolic Stability Human Liver Microsomes Plasma Stability CYP450 CF2OMe

Renal Safety Differentiation: 2,2-Difluoro-2-methoxyacetic Acid (MDFA) Is Not Nephrotoxic, Unlike Co-Formed Fluoride + Dichloroacetic Acid Metabolites

In a controlled in vivo study by Kharasch et al. (Anesthesiology, 2006), rats received intraperitoneal injections of methoxydifluoroacetic acid (MDFA, i.e., 2,2-difluoro-2-methoxyacetic acid), dichloroacetic acid (DCAA), sodium fluoride, or fluoride + DCAA in combination at doses of 0.22–1.8 mmol·kg⁻¹ [1]. MDFA alone had no effect on renal histology or any renal function parameter (blood urea nitrogen, urine volume, urine osmolality) at any dose tested [1]. In contrast, fluoride at higher doses (0.45 mmol·kg⁻¹ followed by 0.22 mmol·kg⁻¹) caused diuresis, and fluoride + DCAA together caused significantly greater tubular cell necrosis than fluoride alone (P < 0.05) [1]. This establishes that the dechlorination metabolite MDFA is not nephrotoxic, while the O-demethylation pathway (generating fluoride + DCAA) is the driver of methoxyflurane-associated renal injury.

Nephrotoxicity Methoxyflurane MDFA Metabolite Safety Renal Histology

Conformational Lipophilicity Switching: The Difluoromethoxy Group (–OCF₂H) Adjusts Polarity to the Molecular Environment, Unlike the Static Methoxy Group (–OCH₃)

Vector-based polarity analysis by Müller (Chimia, 2014) established that the difluoromethoxy group (–OCF₂H) can interconvert between a highly lipophilic conformation and a polar conformation depending on the molecular environment, in contrast to the methoxy group (–OCH₃), which adopts a relatively static conformational preference [1]. This conformational adaptability allows the –OCF₂H group to act as an 'environment-responsive' lipophilicity modulator: in hydrophobic pockets (e.g., protein binding sites), it adopts a lipophilic conformation; in aqueous or polar environments, it can switch to a more polar arrangement to maintain solubility [1]. Non-fluorinated alkoxy groups such as –OCH₃ lack this adaptive capacity, making the difluoromethoxy motif a privileged substituent for balancing solubility and target engagement in drug design.

Conformational Analysis Lipophilicity OCF2H OCH3 Molecular Recognition

Best-Fit Procurement and Research Scenarios for 2,2-Difluoro-2-methoxyacetic Acid Based on Quantified Differentiation Evidence


Medicinal Chemistry: Lead Optimization Requiring Simultaneous Lipophilicity and Basicity Tuning of Amine-Containing Candidates

When optimizing amine-containing drug leads, the CF₂OMe group provides a unique dual-tuning capability: relative to CHF₂, it raises LogP by 0.32–1.08 units without altering basicity (ΔpKa(H) ≈ −0.17 to 0.07); relative to CF₃, it increases both pKa(H) (0.42–1.72 units) and LogP (0.08–0.58 units) [1]. Procuring 2,2-difluoro-2-methoxyacetic acid as a synthetic precursor enables the incorporation of this privileged CF₂OMe motif into amine scaffolds via amide coupling and subsequent DAST-mediated fluorodesulfuration, as demonstrated by the scalable synthetic route reported by Pashko et al. [1].

PET Tracer Development: 18F-Radiolabeling via α,α-Difluoro-α-(aryloxy)acetic Acid Derivatives

The α,α-difluoroacetic acid scaffold, when elaborated with aryloxy substituents, serves as a direct precursor for 18F-difluoromethoxyarene formation via protodecarboxylation, enabling the synthesis of 18F-labeled TRPV1 inhibitors and antagonists for PET imaging [1]. 2,2-Difluoro-2-methoxyacetic acid is the simplest member of this α,α-difluoro-α-alkoxyacetic acid class and is the logical starting material for method development and scale-up of 18F-labeling protocols.

Agrochemical and Pharmaceutical Intermediate with Favorable Safety Profile: Replacing Metabolically Labile Methoxy Groups

Non-fluorinated methoxy groups (–OCH₃) are susceptible to CYP450-mediated O-demethylation, which often generates formaldehyde as a reactive byproduct [1]. In contrast, the CF₂OMe motif demonstrates extended human liver microsomal stability (t½ = 247 min) and human plasma stability (apparent t½ ≈ 32 h) . Additionally, the compound itself (as MDFA) has been shown to lack nephrotoxicity in a rat model at doses up to 1.8 mmol·kg⁻¹, whereas co-administered fluoride + DCAA caused significant tubular necrosis . This combined metabolic stability and renal safety profile makes 2,2-difluoro-2-methoxyacetic acid a preferred building block for agrochemical and pharmaceutical candidates where chronic exposure safety is a concern.

Decarboxylative Functionalization: Accessing Difluoromethylated Aryl and Heteroaryl Motifs

α,α-Difluoroarylacetic acids are recognized as stable, inexpensive, and readily available building blocks for decarboxylative C–C and C–heteroatom bond-forming reactions, as systematically reviewed by Mei et al. (Org. Chem. Front., 2021) [1]. While 2,2-difluoro-2-methoxyacetic acid itself is an α,α-difluoro-α-alkoxy (rather than α-aryl) acetic acid, its carboxylic acid handle and geminal difluoro motif make it a candidate for analogous decarboxylative transformations—potentially enabling access to difluoromethoxy-containing products that combine the synthetic versatility of difluoroacetic acid derivatives with the unique conformational and metabolic properties of the –OCF₂H group.

Quote Request

Request a Quote for 2,2-Difluoro-2-methoxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.